4-Fluoro-1-(phenylsulfonyl)-1H-indole
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Overview
Description
4-Fluoro-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 4-Fluoro-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating and further chemical modifications . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-Fluoro-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The fluorine and phenylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoro-1-(phenylsulfonyl)-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
4-Fluoro-1-(phenylsulfonyl)-1H-indole can be compared with other indole derivatives, such as:
1H-Indole, 4-methyl-1-(phenylsulfonyl)-: Similar structure but with a methyl group instead of a fluorine atom.
1H-Indole, 4-ethyl-1-(phenylsulfonyl)-: Contains an ethyl group instead of a fluorine atom.
The presence of the fluorine atom in this compound enhances its chemical stability and biological activity compared to its methyl and ethyl counterparts .
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-fluoroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFCRMTYLDNSMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545815 |
Source
|
Record name | 1-(Benzenesulfonyl)-4-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102855-23-2 |
Source
|
Record name | 1-(Benzenesulfonyl)-4-fluoro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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